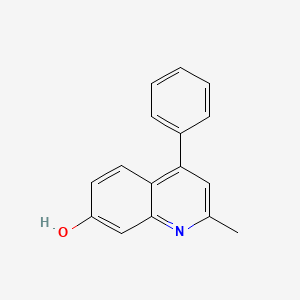
2-Methyl-4-phenyl-7-chinolinol
Übersicht
Beschreibung
2-Methyl-4-phenyl-7-quinolinol is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-phenyl-7-quinolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-phenyl-7-quinolinol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Pharmazeutische Chemie
2-Methyl-4-phenyl-7-chinolinol, als Derivat von Chinolin, spielt eine bedeutende Rolle in der Arzneimittelforschung. Chinolin und seine Analoga sind die Grundlage für zahlreiche pharmakologisch aktive Verbindungen. Die Struktur der Verbindung ermöglicht die Synthese verschiedener bioaktiver Moleküle, insbesondere bei der Entwicklung von antimalariellen, antibakteriellen und Antikrebsmitteln .
Organische Synthese
In der synthetischen organischen Chemie dient this compound als vielseitiges Zwischenprodukt. Es kann verschiedene Reaktionen eingehen, darunter Alkylierung, Acylierung und Sulfonierung, die bei der Konstruktion komplexer organischer Moleküle eine zentrale Rolle spielen .
Studien zur biologischen Aktivität
Das Chinolin-Gerüst ist bekannt für seine breite Palette an biologischen Aktivitäten. Forscher nutzen this compound, um seine Wechselwirkung mit biologischen Zielstrukturen zu untersuchen, was zur Entdeckung neuer Therapeutika führen kann .
Grüne Chemie
Die Synthese von Chinolin-Derivaten, einschließlich this compound, hat Fortschritte in grünen Chemieprotokollen erfahren. Diese Methoden zielen darauf ab, die Umweltbelastung durch die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren zu reduzieren .
Rechnergestützte Chemie
Rechnergestützte Studien zu this compound helfen beim Verständnis seiner elektronischen und strukturellen Eigenschaften. Diese Erkenntnisse sind entscheidend für die Vorhersage der Reaktivität und das Design von Molekülen mit gewünschten Funktionen .
Materialwissenschaften
Chinolin-Derivate weisen einzigartige optische und elektronische Eigenschaften auf, die sie für Anwendungen in den Materialwissenschaften geeignet machen, z. B. bei der Entwicklung organischer Halbleiter und photovoltaischer Materialien .
Analytische Chemie
In der analytischen Chemie kann this compound aufgrund seiner lumineszierenden Eigenschaften als fluoreszierende Sonde verwendet werden. Es hilft beim Nachweis und der Quantifizierung von Metallionen und organischen Verbindungen .
Nanotechnologie
Das Potenzial der Verbindung in der Nanotechnologie liegt in ihrer Fähigkeit, als Stabilisierungsmittel für die Synthese von Nanopartikeln zu dienen, die Anwendungen in der Wirkstoffabgabe und der diagnostischen Bildgebung haben .
Wirkmechanismus
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biological and pharmaceutical activities
Result of Action
Quinoline derivatives are known to have substantial biological activities
Eigenschaften
IUPAC Name |
2-methyl-4-phenylquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-9-15(12-5-3-2-4-6-12)14-8-7-13(18)10-16(14)17-11/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIKDLHPUVATID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972062 | |
| Record name | 2-Methyl-4-phenylquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5662-69-1 | |
| Record name | 2-Methyl-4-phenylquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



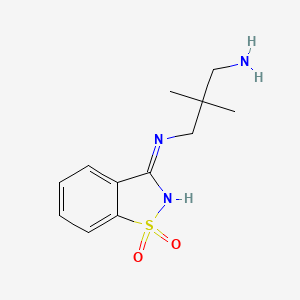
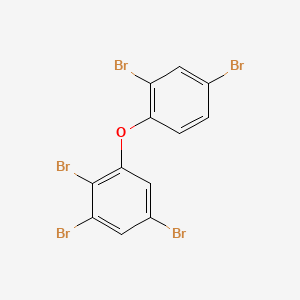
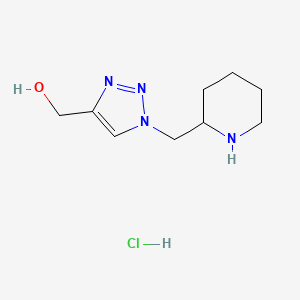

![3-[2-(4-chlorophenyl)ethanehydrazonoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B1530852.png)
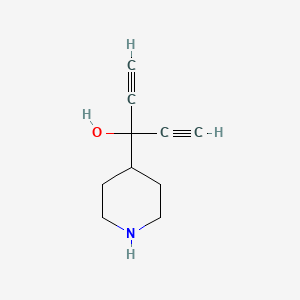


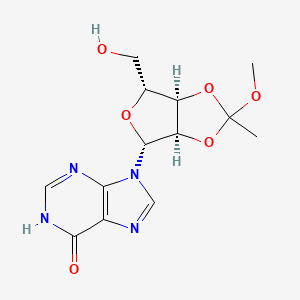



![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)
